4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

Medicinal Chemistry Physicochemical Properties Lipophilicity

4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1354705-50-2) is a uniquely substituted pyrazole building block. Its 4-iodo handle offers superior reactivity over bromo analogs in Suzuki and Sonogashira cross-couplings. The 3,5-dimethyl groups provide steric modulation; the N1-propyl chain imparts controlled lipophilicity (LogP 2.51). Unlike generic analogs, this compound arrives pre-functionalized, eliminating late-stage regioselective challenges and saving significant synthetic effort. Ideal for medicinal chemistry SAR campaigns and parallel library synthesis. Substitution with non-iodo or non-propyl analogs introduces unquantified risk to reaction reproducibility.

Molecular Formula C8H13IN2
Molecular Weight 264.11
CAS No. 1354705-50-2
Cat. No. B2875537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole
CAS1354705-50-2
Molecular FormulaC8H13IN2
Molecular Weight264.11
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C)I)C
InChIInChI=1S/C8H13IN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5H2,1-3H3
InChIKeyFMWPZVYUGWLKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Analysis: 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1354705-50-2) for Research and Development


4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1354705-50-2) is a halogenated heterocyclic building block with the molecular formula C8H13IN2 and a molecular weight of 264.11 g/mol . It is characterized by a pyrazole core with methyl groups at the 3- and 5-positions, an iodine atom at the 4-position, and a propyl group at the N1-position [1]. The compound is commercially available for research use with purity specifications typically at 95% or 97%, and it requires storage in a cool, dry place, preferably sealed at 2-8°C . It is classified as a hazardous material (GHS06, UN 2811, Class 6.1, Packing Group III) due to acute toxicity .

Procurement Risk Alert: Why 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Cannot Be Substituted by Generic Analogs


While 4-iodopyrazoles are a known class of synthetic intermediates, the specific substitution pattern of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is critical for its intended application in molecular construction [1]. The combination of a reactive 4-iodo handle with sterically hindering 3,5-dimethyl groups and a lipophilic N1-propyl chain defines its unique physicochemical properties and reactivity profile . A generic substitution with a 4-bromo analog, a 4-iodo-1H-pyrazole, or a 3,5-dimethyl-1H-pyrazole would result in a different electronic, steric, and solubility profile, which would fundamentally alter the outcome of any subsequent reaction, particularly in cross-coupling or medicinal chemistry campaigns where precise structure-activity relationships are paramount . Direct experimental comparison data for this specific compound are absent from the public domain; thus, any substitution introduces unquantified and potentially significant risk to the reproducibility and validity of experimental results.

Quantitative Evidence Guide for 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole (CAS 1354705-50-2)


LogP Comparison of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole vs. 4-Iodo-3,5-dimethyl-1H-pyrazole

The N1-propyl group in 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole contributes to increased lipophilicity compared to its non-alkylated core analog, 4-Iodo-3,5-dimethyl-1H-pyrazole (CAS 2033-45-6). The target compound has a predicted LogP of 2.51 . For the comparator, which lacks the N1-propyl group, the predicted LogP is 1.92 . This difference is relevant for applications where compound lipophilicity impacts cellular permeability, solubility, or pharmacokinetic properties in a drug discovery setting.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Comparative Analysis of C-I Bond Reactivity in Cross-Coupling: Iodo vs. Bromo Analogs

The presence of a 4-iodo substituent provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to a 4-bromo analog, such as 4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole. This is a well-established principle in synthetic chemistry. While a direct head-to-head study comparing these specific molecules is not available, a class-level comparison is valid. In a study of analogous 4-halo-1,3-diphenyl-5-(methylthio)pyrazoles, the 4-iodo derivative facilitated Suzuki cross-coupling to afford the 4-aryl product in 86% yield, whereas the corresponding 4-bromo derivative under identical conditions yielded only 73% [1]. This pattern is consistent with the lower bond dissociation energy of the C-I bond, which facilitates a faster oxidative addition step in the catalytic cycle.

Organic Synthesis Cross-Coupling Synthetic Methodology

Supply Chain Analysis: Vendor-Discontinued Status of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole

An assessment of the commercial availability of 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole reveals that a previously known source has marked the product as 'Discontinued' . This includes product listings from CymitQuimica (Ref. 10-F710489) where all listed sizes (1g, 250mg, 500mg) are 'Discontinued' . A separate listing (Ref. 3D-EEC70550) also shows sizes 1g, 5g, 10mg, 100mg, 250mg, and 500mg as 'Ausgelaufen' (discontinued) . However, the compound is still listed as available from other vendors, including AKSci, MolCore, ChemScene, and Enamine [1]. This indicates a potentially fragmented or dynamic supply chain where sourcing from a single vendor may present a long-term risk to research continuity.

Procurement Supply Chain Management Chemical Sourcing

Recommended Research Applications for 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole Based on Available Evidence


As a Lipophilic, Sterically-Hindered Building Block in Medicinal Chemistry

Given its predicted LogP of 2.51 , 4-Iodo-3,5-dimethyl-1-propyl-1H-pyrazole is best suited as a building block for the synthesis of drug candidates where a specific degree of lipophilicity is desired. The presence of the 3,5-dimethyl groups provides steric hindrance that can be leveraged to modulate the conformation of the final molecule or to improve metabolic stability. Its use is most appropriate when a medicinal chemistry program aims to explore structure-activity relationships around a pyrazole core with a defined N1-alkyl group, as this compound provides a pre-functionalized vector for further derivatization via the 4-iodo handle [1].

As a Key Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

This compound is specifically suited for use in cross-coupling methodologies, including Suzuki-Miyaura and Sonogashira reactions [1]. The 4-iodo group serves as an excellent leaving group, enabling the installation of diverse aryl, heteroaryl, or alkynyl fragments. A class-level inference from studies on similar 4-iodopyrazoles indicates that this iodo-substituted building block will exhibit superior reactivity compared to its 4-bromo analog, often leading to higher yields and enabling coupling with less reactive partners [2]. This makes it a preferred choice for constructing complex molecular architectures in a convergent manner.

As a Starting Material for Further Derivatization of the Pyrazole Core

The 4-iodo substituent not only serves as a handle for cross-coupling but can also be utilized in halogen-metal exchange reactions to introduce other functional groups at the 4-position, such as aldehydes, ketones, or boronic esters [3]. The pre-installed 3,5-dimethyl and 1-propyl groups are challenging to install regioselectively at a late stage, making this compound a valuable starting material for accessing a focused library of 4-substituted-3,5-dimethyl-1-propyl-1H-pyrazole derivatives. This approach saves significant synthetic effort and is ideal for parallel synthesis or medicinal chemistry optimization campaigns.

As a Ligand Precursor for Materials Science and Catalysis

The defined steric and electronic properties conferred by the 3,5-dimethyl and 4-iodo groups make this pyrazole derivative a potential precursor for the synthesis of bulky, electron-rich ligands for transition metals [1]. By using the iodo group for cross-coupling, a wide variety of donor groups can be appended to the pyrazole ring. The resulting functionalized pyrazoles could be investigated as ligands in homogeneous catalysis, with the 1-propyl group offering a handle for tuning solubility or for immobilization on solid supports. While no direct evidence exists for this specific compound, its structural features align with strategies commonly employed in ligand design.

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